

Application Note: UPLC-Q-TOF-MS Analysis of Notoginsenoside R4

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Compound of Interest

Compound Name: Notoginsenoside R4

Cat. No.: B15611425

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Abstract

This application note provides a detailed protocol for the analysis of **Notoginsenoside R4** using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). This method offers high resolution, sensitivity, and accuracy for the identification and characterization of **Notoginsenoside R4** in complex matrices such as herbal extracts and biological samples. The protocol includes sample preparation, detailed UPLC and Q-TOF-MS parameters, and data analysis strategies. Additionally, this document presents quantitative data and illustrates the experimental workflow and a relevant biological signaling pathway using Graphviz diagrams.

Introduction

Notoginsenoside R4 is a dammarane-type triterpenoid saponin and one of the active components found in *Panax notoginseng*. It has garnered significant interest in the pharmaceutical industry due to its potential therapeutic effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal medicines, and new drug development involving this compound. UPLC-Q-TOF-MS has emerged as a powerful technique for the analysis of ginsenosides, providing high-resolution separation and precise mass determination, which is essential for confident compound identification and structural elucidation.[1] This application note outlines a robust UPLC-Q-TOF-MS method for the analysis of **Notoginsenoside R4**.

Quantitative Data

The following table summarizes the key quantitative data for the UPLC-Q-TOF-MS analysis of **Notoginsenoside R4**.

Parameter	Value	Reference
Molecular Formula	C ₅₉ H ₁₀₀ O ₂₇	[2]
Theoretical Exact Mass	1240.6452 Da	[2]
Precursor Ion ([M+H] ⁺)	1241.6524 m/z	[2]
Adduct Ion ([M+Na] ⁺)	1263.6344 m/z	[2]
Adduct Ion ([M+HCOO] ⁻)	1285.6 m/z (approx.)	[3]
Key Fragment Ions (Negative Mode)	[M-H-glycosyl residue] ⁻	[3]

Experimental Protocols

Sample Preparation

A generalized sample preparation protocol for herbal extracts is provided below. This may need to be optimized based on the specific sample matrix.

- **Extraction:** Weigh 1.0 g of the powdered sample (e.g., Panax notoginseng root) and add 25 mL of 70% (v/v) methanol.
- **Sonication:** Sonicate the mixture for 30 minutes at room temperature.
- **Centrifugation:** Centrifuge the extract at 10,000 rpm for 10 minutes.
- **Filtration:** Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
- **Dilution:** Dilute the sample as necessary with the initial mobile phase conditions to avoid column overload and matrix effects.

UPLC-Q-TOF-MS Analysis

The following parameters are a composite from established methods for ginsenoside analysis.
[2][3]

UPLC System: Waters ACQUITY UPLC or equivalent Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) or equivalent[4] Mobile Phase:

- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile Gradient Elution: | Time (min) | % B | |---|---| | 0.0 - 2.0 | 15 - 37 | | 2.0 - 13.0 | 37 | | 13.0 - 17.0 | 37 - 40 | | 17.0 - 24.0 | 40 - 95 | | 24.0 - 26.0 | 95 | | 26.0 - 26.1 | 95 - 15 | | 26.1 - 32.0 | 15 | Flow Rate: 0.2 - 0.4 mL/min[3][4] Column Temperature: 40 °C[3][4] Injection Volume: 1 - 5 μL

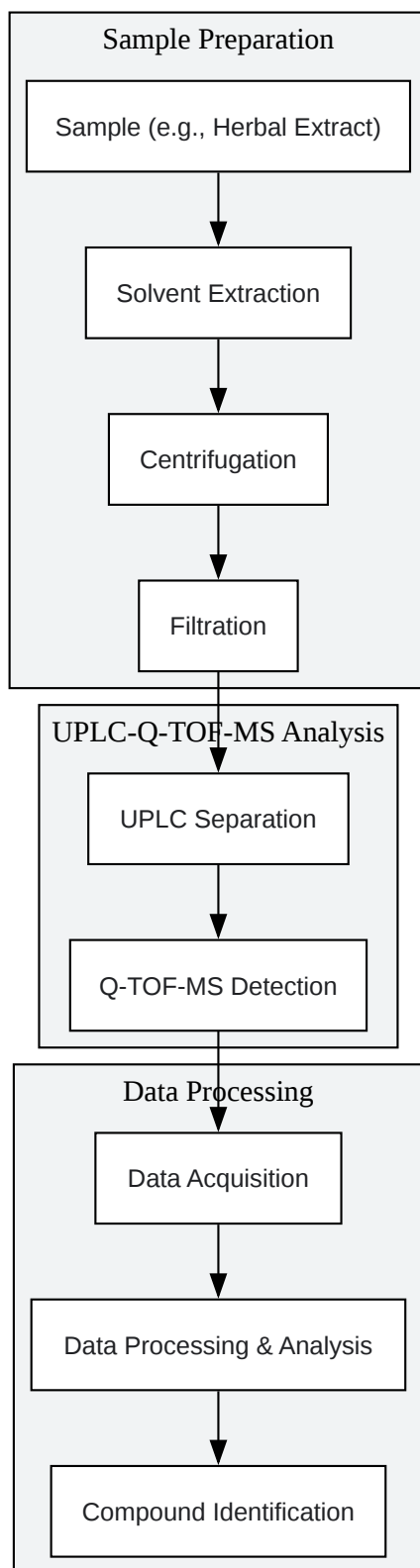
Q-TOF-MS System: SCIEX X500R QTOF or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Ion Source Parameters (Negative Mode Example):

- Ion Source Gas 1 (GS1): 50 psi
- Ion Source Gas 2 (GS2): 50 psi
- Curtain Gas (CUR): 35 psi
- Ionspray Voltage: -4500 V
- Temperature: 500 °C
- Declustering Potential (DP): -60 V to -80V Mass Range: m/z 100 - 1500 Data Acquisition: Full scan TOF-MS and data-dependent acquisition (DDA) for MS/MS fragmentation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-Q-TOF-MS analysis of **Notoginsenoside R4** from a sample.

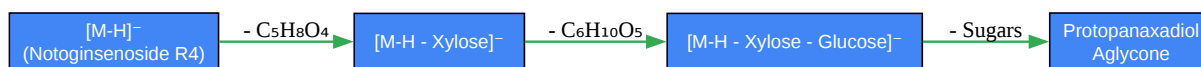


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Caption: Experimental workflow for **Notoginsenoside R4** analysis.

Notoginsenoside R4 Fragmentation Pathway

This diagram shows a simplified representation of the characteristic fragmentation of **Notoginsenoside R4** in negative ion mode mass spectrometry, which primarily involves the sequential loss of glycosidic units.

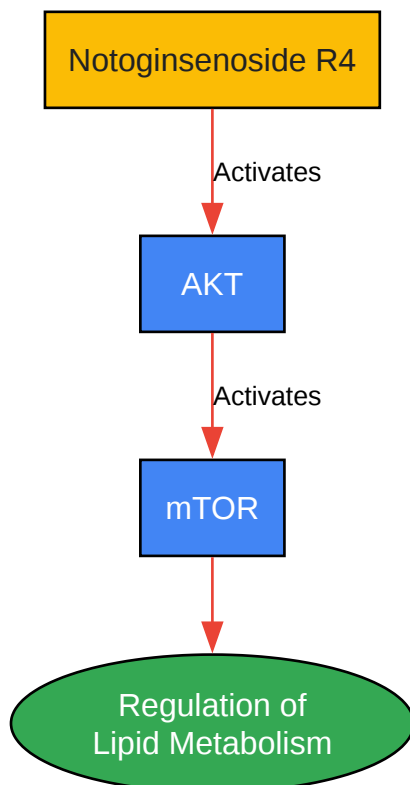


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Caption: Simplified fragmentation of **Notoginsenoside R4**.

Relevant Signaling Pathway: AKT/mTOR

Notoginsenoside R1, a structurally related compound, has been shown to regulate lipid metabolism through the AKT/mTOR signaling pathway.[5] This pathway is also a subject of interest for the broader family of notoginsenosides.



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Caption: Potential role in the AKT/mTOR signaling pathway.

Conclusion

The UPLC-Q-TOF-MS method detailed in this application note is a highly effective approach for the analysis of **Notoginsenoside R4**. It provides the necessary sensitivity, selectivity, and mass accuracy for the unambiguous identification and characterization of this important bioactive compound. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further validation of this method is recommended for specific applications and matrices.

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